(+)-Camphor-10-sulfonic acid
Description
Historical Context of Camphorsulfonic Acid in Chemical Science
The first synthesis of camphorsulfonic acid was achieved by Reychler in 1898. researchgate.net A subsequent and widely recognized synthesis was later developed by Bartlett and Knox, who prepared D,L-10-camphorsulfonic acid by treating camphor (B46023) with concentrated sulfuric acid in acetic anhydride (B1165640). researchgate.netorgsyn.org This method, while appearing to be a straightforward sulfonation, is understood to proceed through a more complex mechanism involving a retro-semipinacol rearrangement. wikipedia.org The optically active forms of the acid have been historically crucial for the resolution of racemic mixtures of basic compounds into their individual enantiomers. orgsyn.org
Contemporary Significance of Camphorsulfonic Acid in Advanced Chemical Research
The contemporary relevance of camphorsulfonic acid in chemical research is extensive, primarily centered on its applications as a catalyst and a chiral resolving agent. connectchemicals.comresearchgate.net As an organocatalyst, it is valued for being inexpensive, commercially available, stable, and relatively non-toxic. researchgate.net
In the realm of asymmetric synthesis , CSA and its derivatives are instrumental. connectchemicals.com They are employed as chiral starting materials and catalysts in the total synthesis of natural products. researchgate.netthieme-connect.comthieme-connect.com For instance, the enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones can be efficiently catalyzed by D-CSA, a chiral Brønsted acid. researchgate.net Furthermore, it has been used in substrate-controlled asymmetric cyclization for the synthesis of complex natural products. mdpi.com The chiral nature of CSA allows it to induce stereoselectivity, which is critical in producing enantiomerically pure pharmaceutical compounds. leapchem.com
As a resolving agent , camphorsulfonic acid is widely used to separate racemic mixtures of chiral amines and other cationic compounds. wikipedia.orgconnectchemicals.com This is a fundamental process in pharmaceutical development where the biological activity of a drug is often dependent on a specific enantiomer. leapchem.com An example includes its use in the synthesis of enantiopure devazepide, where 3-bromocamphor-8-sulfonic acid was employed. wikipedia.orgconnectchemicals.com
In materials science , CSA serves as a doping agent for conducting polymers like polyaniline (PANI). leapchem.com The doping process enhances the conductivity of the polymer. Enantiomeric forms of CSA can even direct the helical structure of polyaniline nanofibers, a property explored in the development of chiral sensors and materials for electrochemical asymmetric synthesis. researchgate.net Recent research has also investigated the addition of CSA to perovskite precursors to improve the efficiency of solar cells by influencing the crystal grain size of the perovskite film. mdpi.com
Scope and Objectives of Academic Inquiry into Camphorsulfonic Acid
Current academic research on camphorsulfonic acid is focused on several key areas. A primary objective is the development of more efficient and environmentally friendly synthetic methodologies that utilize CSA as a catalyst. researchgate.netmarketresearchintellect.com This includes its application in multicomponent reactions to construct complex molecular scaffolds with potential biological activity. researchgate.net
Another significant area of inquiry is the expansion of its role in asymmetric catalysis . Researchers are continuously exploring new applications for CSA and its derivatives in enantioselective reactions to synthesize chiral molecules with high purity. nih.govresearchgate.net This involves designing new chiral ligands and organocatalysts derived from camphor. nih.gov
In polymer chemistry and materials science , the focus is on leveraging the unique properties of CSA to create advanced materials. marketresearchintellect.com This includes the development of novel conductive polymers with tailored properties for applications in electronics, sensors, and renewable energy technologies like solar cells. mdpi.commarketresearchintellect.com The ability of CSA to influence the supramolecular structure of polymers remains an active area of investigation. nih.gov Furthermore, the potential of CSA in promoting the formation of biodegradable plastics is being explored as part of a broader push for sustainable materials. marketresearchintellect.com
Data Tables
Table 1: Properties of Camphorsulfonic Acid
| Property | Value |
| Chemical Formula | C₁₀H₁₆O₄S |
| Molar Mass | 232.29 g·mol⁻¹ |
| Melting Point | 195 °C (decomposes) |
| Acidity (pKa) | 1.2 |
Source: wikipedia.org
Table 2: Applications of Camphorsulfonic Acid in Research
| Field | Application | Example |
| Asymmetric Synthesis | Chiral Catalyst | Enantioselective Michael-type Friedel-Crafts reactions. researchgate.net |
| Asymmetric Synthesis | Resolving Agent | Separation of chiral amines. wikipedia.orgconnectchemicals.com |
| Materials Science | Doping Agent | Enhancing conductivity in polyaniline. leapchem.com |
| Materials Science | Additive | Improving perovskite solar cell efficiency. mdpi.com |
| Organic Synthesis | Organocatalyst | Protection of carbonyl compounds. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
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Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
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| Record name | d-Camphorsulfonic acid | |
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Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
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CAS No. |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
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| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
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| Record name | DL-10-Camphorsulfonic acid | |
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| Record name | 2-oxobornane-10-sulphonic acid | |
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| Record name | DL-6-oxobornane-10-sulphonic acid | |
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Synthetic Methodologies and Derivatization of Camphorsulfonic Acid
Established Synthetic Pathways to Camphorsulfonic Acid
The traditional and most widely recognized method for synthesizing camphorsulfonic acid is the direct sulfonation of camphor (B46023). This process was first reported by Reychler in 1898. kesselssa.com A well-documented procedure involves treating camphor with a mixture of concentrated sulfuric acid and acetic anhydride (B1165640). ontosight.aiwikipedia.org
The reaction typically proceeds as follows: Camphor is dissolved in acetic anhydride, and concentrated sulfuric acid is added while maintaining a low temperature. orgsyn.org The mixture is allowed to stand for a period, during which the camphorsulfonic acid crystallizes. orgsyn.org The product can then be collected by filtration. orgsyn.org Optimal conditions for this synthesis have been reported as using a molar ratio of camphor to sulfuric acid to acetic anhydride of 1.0:1.4:3.0, with the reaction mixture left to stand for five days at 10°C. chemicalbook.com
Although it appears to be a straightforward sulfonation of a methyl group, the mechanism is more complex. ontosight.aiwikipedia.org It is believed to involve a series of rearrangements, including a retro-semipinacol rearrangement, the formation of an alkene intermediate after deprotonation, sulfonation of this alkene, and a final semipinacol rearrangement to regenerate the ketone functionality. wikipedia.org
Development of Advanced Synthetic Routes to Camphorsulfonic Acid
Advancements in the synthesis of camphorsulfonic acid have focused on improving yield, purity, and process efficiency, particularly for industrial-scale production. Modern techniques often employ more controlled conditions to enhance product purity and minimize potential side reactions like racemization.
One patented method for producing technical grade sulfocamphoric acid, which is then purified, involves using a mixture of oleum (B3057394) and sulfuric acid for the sulfonation step. acs.org In this process, camphor is dissolved in acetic anhydride and then subjected to sulfonation. The crystallization is carried out over 40-50 hours, and the resulting product is washed with toluene (B28343) before being recrystallized from acetic acid to obtain the pharmacopeial grade acid. acs.org This method highlights the use of specific reagent mixtures and purification solvents to achieve high purity.
Synthesis of Camphorsulfonic Acid Derivatives for Specialized Research Applications
Camphorsulfonic acid serves as a versatile starting material for a variety of derivatives with tailored properties for specific research applications, ranging from catalysis to materials science.
(Camphorsulfonyl)oxaziridines: These derivatives are valuable asymmetric oxidizing agents. Their synthesis begins with commercially available enantiopure 10-camphorsulfonic acid. The process involves a sequence of practical laboratory steps: conversion of the sulfonic acid to its corresponding sulfonyl chloride, followed by reaction to form a sulfonamide, then a sulfonylimine, and finally oxidation to the (camphorsulfonyl)oxaziridine. acs.orguiowa.edu
Thiazolylhydrazone Derivatives: A series of camphorsulfonic acid thiazolylhydrazone derivatives have been synthesized for investigation into their antioxidant properties. The synthesis starts with a CSA derivative and proceeds in three steps: condensation with aminothiourea, followed by cyclization with a bromoacetophenone. chemicalbook.com
Diamine and Thiourea (B124793) Organocatalysts: Chiral diamines have been synthesized from (1S)-(+)-10-camphorsulfonic acid. A key precursor, 10-iodocamphor, can be prepared in one step from CSA. scientificlabs.ie These diamines are then converted into bifunctional thiourea organocatalysts by reacting them with various isothiocyanates. These catalysts have shown high efficiency in asymmetric conjugate addition reactions. scientificlabs.ie
Methodologies for Isomer-Specific Preparation of Camphorsulfonic Acid
The utility of camphorsulfonic acid in asymmetric synthesis is critically dependent on its availability as a single enantiomer, either (1R)-(-)-10-camphorsulfonic acid or (1S)-(+)-10-camphorsulfonic acid. The isomer-specific preparation can be achieved in two primary ways: starting with an enantiomerically pure camphor or by resolving the racemic mixture of camphorsulfonic acid.
If optically active natural camphor is used in the sulfonation reaction, an optically active product is obtained. orgsyn.org Synthetic camphor, however, is typically racemic and its sulfonation yields DL-10-camphorsulfonic acid. chemicalbook.com
The resolution of racemic camphorsulfonic acid is a common industrial practice. This is a classic diastereomeric resolution, where the racemic acid is reacted with a chiral base. Optically active basic compounds like D(-)- or L(+)-α-phenylglycine, cinchonine, or brucine (B1667951) can be used as resolving agents. google.com The reaction creates a pair of diastereomeric salts which, due to their different physical properties (such as solubility), can be separated by fractional crystallization. kesselssa.com Once a diastereomeric salt is isolated, the chiral base can be removed by treatment with a stronger, achiral acid or base, yielding the enantiomerically pure camphorsulfonic acid. kesselssa.com For instance, the resolution of DL-Phenylglycine is performed with (+)-camphorsulfonic acid, where the resulting salt crystallizes and is then hydrolyzed to yield D-(−)-Phenylglycine, allowing the camphorsulfonic acid to be recycled. kesselssa.com A similar principle applies to resolving racemic CSA itself using a chiral base.
Mentioned Compounds
Camphorsulfonic Acid As a Brønsted Acid Organocatalyst in Organic Transformations
General Principles of Camphorsulfonic Acid Catalysis
As a Brønsted acid, camphorsulfonic acid functions by donating a proton to a substrate, thereby activating it towards subsequent chemical reactions. researchgate.net This protonation event can increase the electrophilicity of a molecule, facilitating nucleophilic attack. The general mechanism often involves the formation of a reactive intermediate, such as an iminium ion or a protonated carbonyl species, which then participates in the key bond-forming steps of the reaction. acs.orgeurekalert.org The conjugate base of CSA, the camphorsulfonate anion, can also play a role in the catalytic cycle, for instance, by deprotonating an intermediate to regenerate the catalyst. eurekalert.org
A significant advantage of CSA is its compatibility with a variety of solvents, including environmentally benign options like water and ethanol (B145695). researchgate.neteurekalert.org This attribute, coupled with its metal-free nature, makes it an attractive catalyst for green chemistry applications. researchgate.net The chiral nature of CSA, which exists as two enantiomers, also opens the door for its use in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. researchgate.net
Camphorsulfonic Acid-Catalyzed Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. These reactions are characterized by high atom economy and procedural simplicity. CSA has proven to be an effective catalyst for a variety of MCRs.
Synthesis of Dihydropyrimidinones
The Biginelli reaction, a classic three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a well-established method for the synthesis of dihydropyrimidinones (DHPMs). organic-chemistry.org These heterocyclic compounds are of significant interest due to their potential pharmaceutical applications. organic-chemistry.org The acid-catalyzed mechanism is believed to involve the initial formation of an iminium intermediate from the aldehyde and urea. organic-chemistry.org This intermediate then acts as an electrophile for the nucleophilic addition of the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the dihydropyrimidinone product. organic-chemistry.org While various Lewis and Brønsted acids have been employed to catalyze this reaction, chiral phosphoric acids have shown promise in achieving enantioselectivity. rsc.org
Synthesis of Fused Quinoline (B57606) and Benzoquinoline Derivatives
Camphorsulfonic acid has been successfully utilized to catalyze the one-pot, three-component synthesis of fused quinoline and benzoquinoline derivatives. acs.orgacs.orgnih.gov This reaction involves the condensation of an arylamine, an aromatic aldehyde, and a cyclic ketone. acs.orgacs.orgnih.gov The proposed mechanism begins with the CSA-catalyzed formation of an imine from the arylamine and aldehyde, and the enolization of the cyclic ketone. acs.org A subsequent Michael-type addition of the enol to the imine, followed by intramolecular cyclization and oxidative aromatization, affords the final fused quinoline product. acs.org This method is noted for its mild reaction conditions, high atom economy, and the formation of two new carbon-carbon bonds in a single step. acs.org
A study by Gattu et al. demonstrated the synthesis of a variety of fused quinoline and benzoquinoline derivatives with yields ranging from 68% to 75%. acs.orgnih.gov The reaction was also applied to the synthesis of novel steroid-substituted benzo[f]quinolines and bis-benzo[f]quinolines. rsc.org
Table 1: CSA-Catalyzed Synthesis of Fused Quinoline Derivatives
| Entry | Arylamine | Aromatic Aldehyde | Cyclic Ketone | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Aniline (B41778) | Benzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine derivative | 85 |
| 2 | 4-Methoxyaniline | 4-Chlorobenzaldehyde | Cyclohexanone | Methoxy and chloro-substituted tetrahydroacridine derivative | 82 |
This table is a representative example based on the described reaction and does not reflect specific experimental data from a single source.
Synthesis of Highly Substituted Piperidines
Highly substituted piperidines are important structural motifs found in numerous biologically active compounds and natural products. lupinepublishers.com Camphorsulfonic acid has been employed as an efficient organocatalyst for the one-pot, five-component synthesis of these valuable scaffolds. lupinepublishers.com This reaction involves the combination of two equivalents of an aldehyde, two equivalents of an aniline, and a β-ketoester in ethanol at reflux, with 10 mol% of CSA as the catalyst. lupinepublishers.com The methodology is praised for its excellent yields, short reaction times, simple work-up procedure, and broad substrate scope. lupinepublishers.com The reaction proceeds with high atom economy, forming both C-C and C-N bonds in a single operation. lupinepublishers.com
The scope of this reaction has been explored with a variety of aromatic aldehydes, including those with both electron-donating and electron-withdrawing groups, as well as different anilines and β-ketoesters like methyl acetoacetate (B1235776) and ethyl acetoacetate. lupinepublishers.com
Table 2: CSA-Catalyzed Synthesis of Highly Substituted Piperidines
| Entry | Aldehyde | Aniline | β-Ketoester | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | Polysubstituted piperidine (B6355638) derivative | 92 |
| 2 | 4-Methylbenzaldehyde | 4-Methoxyaniline | Methyl acetoacetate | Polysubstituted piperidine derivative | 90 |
This table is a representative example based on the described reaction and does not reflect specific experimental data from a single source.
Camphorsulfonic Acid in Nucleophilic Addition Reactions
Nucleophilic addition reactions are fundamental transformations in organic chemistry. CSA's ability to activate electrophiles makes it a suitable catalyst for this class of reactions.
Michael Additions, including Indole (B1671886) Derivatives
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for carbon-carbon bond formation. eurekalert.org Camphorsulfonic acid has been shown to be an effective promoter for the Michael reaction of indoles with enones. eurekalert.org Indole and its derivatives are important medicinal compounds, and their reaction at the C-3 position is of particular interest. eurekalert.org
The CSA-catalyzed reaction of various indoles with a range of enones proceeds efficiently, producing exclusively the 3-indole-substituted products in excellent yields. eurekalert.org The reaction conditions are mild and tolerate sensitive functional groups on both the indole and the enone. eurekalert.org The choice of solvent is crucial, with ethanol-water mixtures being identified as optimal. eurekalert.org The proposed mechanism involves the initial protonation of the enone by CSA, which activates it for nucleophilic attack by the indole at the C-3 position. eurekalert.org The resulting intermediate is then stabilized by deprotonation by the camphorsulfonate anion, regenerating the catalyst. eurekalert.org This method provides a simple, effective, and environmentally friendly route to C-3 functionalized indoles. eurekalert.org
Research has also explored the Friedel-Crafts addition of indole derivatives to nitroalkenes, another variant of the Michael addition, catalyzed by D-camphorsulfonic acid in water at room temperature, achieving good to excellent yields. researchgate.net
Table 3: CSA-Catalyzed Michael Addition of Indoles to Enones
| Entry | Indole Derivative | Enone | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Indole | Methyl vinyl ketone | Ethanol/Water | 4-(1H-Indol-3-yl)butan-2-one | 95 |
| 2 | 5-Methoxyindole | Chalcone (B49325) | Ethanol/Water | 3-(1,3-Diphenyl-3-oxopropyl)-5-methoxy-1H-indole | 90 |
This table is a representative example based on the described reaction and does not reflect specific experimental data from a single source.
Enantioselective Catalysis Mediated by Chiral Camphorsulfonic Acid
Chiral camphorsulfonic acid (CSA) and its derivatives have emerged as powerful Brønsted acid organocatalysts, facilitating a variety of enantioselective transformations. The inherent chirality, stability, and acidic properties of the camphor (B46023) backbone make it a privileged scaffold in asymmetric synthesis. This section explores the application of chiral CSA in mediating key enantioselective reactions, highlighting its role in establishing stereocenters with high fidelity.
Asymmetric Synthesis Applications
The utility of chiral camphorsulfonic acid in asymmetric synthesis extends beyond its direct use as a catalyst, often serving as a crucial resolving agent or as a precursor for more complex chiral auxiliaries and catalysts.
One significant application is in the resolution of racemic mixtures to obtain enantiopure starting materials. For instance, (S)-(+)-10-camphorsulfonic acid has been effectively employed in the resolution of 2-piperidineethanol. researchgate.netchemicalbook.comthieme-connect.com This resolution provides the chiral starting material necessary for the asymmetric synthesis of (-)-isooncinotine, a 22-membered lactam spermidine (B129725) alkaloid. researchgate.netchemicalbook.comthieme-connect.com
Chiral CSA also plays a role in the formation of novel catalytic systems. A notable example is the development of an ion pair catalyst derived from the simple mixing of a cinchona alkaloid-derived diamine, such as 9-amino(9-deoxy)epi-quinine, with an enantiomer of camphorsulfonic acid. nih.gov The combination of 9-amino(9-deoxy)epi-quinine and (-)-CSA was identified as the optimal catalyst with matched chirality. This system proved highly effective for the direct asymmetric amination of α-branched aldehydes, achieving quantitative yields and nearly perfect enantioselectivities. The reaction proceeds efficiently with a low catalyst loading of just 0.5 mol%, and its practicality has been demonstrated through the gram-scale synthesis of the biologically important α-methyl phenylglycine. nih.gov
Furthermore, derivatives synthesized from chiral CSA are instrumental in organocatalysis. The Oppolzer camphorsultam, a widely used chiral auxiliary, is synthesized from 10-camphorsulfonic acid. chemrxiv.org This auxiliary directs the stereochemical outcome of various reactions, including the asymmetric Diels-Alder reaction. In one example, the camphorsultam-directed [4+2] cycloaddition between a chiral (E)-crotonyl derivative and cyclopentadiene, catalyzed by a Lewis acid like titanium tetrachloride, yields the endo product with high diastereoselectivity, which is then converted to a chiral norbornene derivative. chemrxiv.org
Additionally, complex diamines derived from (1S)-(+)-10-camphorsulfonic acid have been synthesized and converted into bifunctional thiourea organocatalysts. nih.gov These catalysts have shown effectiveness in the conjugate addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, with an endo-1,3-diamine derived catalyst achieving an enantiomeric ratio of 91.5:8.5 in the reaction with acetylacetone. nih.gov
Enantioselective Friedel–Crafts Reactions
The Friedel–Crafts reaction, a fundamental method for forming carbon-carbon bonds with aromatic compounds, has been rendered enantioselective through the use of chiral catalysts. D-camphorsulfonic acid (D-CSA), acting as a chiral Brønsted acid, has proven to be an efficient and practical organocatalyst for Michael-type Friedel–Crafts reactions. researchgate.netpsu.edu
Specifically, D-CSA catalyzes the enantioselective conjugate addition of indoles to aromatic α,β-unsaturated ketones. researchgate.netchemicalbook.comthieme-connect.com This reaction provides a direct route to valuable β-indolyl ketones. Research has demonstrated that this protocol affords the desired products in excellent yields, ranging from 53% to 99%, with moderate enantioselectivities, typically between 63% and 74% enantiomeric excess (ee). thieme-connect.com The reaction is notable for its operational simplicity and the use of a metal-free, readily available organocatalyst. researchgate.net
Camphorsulfonic acid has also been successfully applied as a catalyst in the Friedel-Crafts alkylation of other arenes and heterocycles. For example, it catalyzes the reaction of indoles with cyclic α-imino esters, providing an efficient pathway to synthesize indolylglycine derivatives that contain a tetrasubstituted carbon center. researchgate.net It has also been shown to catalyze the alkylation of arenes with indolyl alcohols, further expanding its utility in constructing complex molecular architectures. rsc.org
The following table summarizes the findings for D-CSA catalyzed enantioselective Friedel-Crafts reactions between indoles and aromatic enones.
| Indole Substrate | Aromatic Enone Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Indole | Aromatic Enone (general) | D-CSA | 53-99 | 63-74 | thieme-connect.com |
| Indoles (various) | Aromatic Enones (various) | D-CSA | Excellent | Moderate | researchgate.netchemicalbook.comthieme-connect.com |
Enantioselective Henry (Nitroaldol) Reaction
The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding β-nitroalcohols. These products are highly valuable synthetic intermediates. While chiral camphorsulfonic acid is not typically used as a direct catalyst for this transformation, it serves as an essential chiral precursor for the synthesis of ligands used in metal-catalyzed enantioselective Henry reactions. researchgate.netchemicalbook.comthieme-connect.com
A prominent example involves the preparation of chiral iminopyridine ligands derived from CSA. researchgate.netthieme-connect.com These ligands are then complexed with a metal, such as copper, to form the active catalyst. The resulting chiral copper-iminopyridine complex has been shown to effectively catalyze the enantioselective Henry reaction between nitromethane (B149229) and various aromatic aldehydes. researchgate.netchemicalbook.comthieme-connect.comthieme-connect.com This catalytic system achieves both high yields and good enantioselectivities in the synthesis of chiral β-nitroalcohols. researchgate.netthieme-connect.com
The role of CSA in this context is to impart its chirality to the ligand, which in turn creates a chiral environment around the copper center, enabling stereocontrol during the carbon-carbon bond formation. This indirect application underscores the versatility of camphorsulfonic acid as a foundational building block in the field of asymmetric catalysis.
The table below details the results for the enantioselective Henry reaction catalyzed by copper complexes of chiral iminopyridines prepared from CSA.
| Aldehyde Substrate | Nitroalkane Substrate | Catalyst System | Yield | Enantioselectivity | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Nitromethane | Cu-complex of chiral iminopyridine (from CSA) | High | Good | researchgate.netchemicalbook.comthieme-connect.comthieme-connect.com |
Camphorsulfonic Acid in Chiral Resolution and Enantioseparation Technologies
Application of Camphorsulfonic Acid in Chiral Amine Resolution
Camphorsulfonic acid is particularly well-suited for the resolution of chiral amines, a class of compounds prevalent in pharmaceuticals and agrochemicals. diva-portal.orgtandfonline.com The acidic sulfonic acid group readily forms salts with basic amines, facilitating the diastereomeric salt formation necessary for classical resolution. nih.gov
A notable industrial application is in the synthesis of key pharmaceutical intermediates. For example, in the production of the antidepressant duloxetine, a modern chiral resolution method is employed where camphorsulfonic acid is a potential resolving agent for a racemic alcohol precursor. nih.gov Similarly, (1S)-(+)-10-camphorsulfonic acid is utilized to selectively crystallize the desired enantiomer of a 3-amino-diazepin-2-one intermediate. asianpubs.org In the preparation of the antifungal drug voriconazole, L-camphorsulfonic acid serves as the chiral resolving agent. researchgate.net
The resolution of tetramisole, an anthelmintic drug, also demonstrates the utility of d-10-camphorsulfonic acid. The process involves reacting the racemic base with the chiral acid in a suitable solvent system to precipitate the diastereomeric salt of one enantiomer, allowing for the separation of the pharmaceutically active L-tetramisole. researchgate.net
The choice between the (1R)-(-)- and (1S)-(+)-enantiomers of camphorsulfonic acid allows for the targeted crystallization of either enantiomer of the amine, providing flexibility in the synthetic strategy. The general applicability and commercial availability of both enantiomers of CSA have cemented its role as a go-to resolving agent for chiral amines in both laboratory and industrial settings. tandfonline.commdpi.com
Table 1: Examples of Chiral Amines Resolved with Camphorsulfonic Acid This table is for illustrative purposes and is not exhaustive.
| Racemic Amine | Resolving Agent | Key Application/Intermediate |
|---|---|---|
| 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-camphorsulfonic acid | Pharmaceutical intermediate asianpubs.org |
| Tetramisole | d-10-camphorsulfonic acid | Anthelmintic drug (Levamisole) researchgate.net |
| Phenylglycine | (1S)-(+)-camphor-10-sulfonic acid | Pharmaceutical intermediate chromatographyonline.comresearchgate.net |
Advanced Chromatographic Techniques for Enantioseparation with Camphorsulfonic Acid Additives
Beyond classical crystallization, camphorsulfonic acid is a valuable chiral additive in modern chromatographic techniques for enantioseparation. Its role here is to create a chiral environment in the chromatographic system, enabling the differential interaction and separation of enantiomers.
In HPLC, camphorsulfonic acid is often used as a chiral mobile phase additive (CMPA) in a technique known as chiral ion-pair chromatography. tandfonline.comresearchgate.netnews-medical.net This method is particularly effective for the separation of ionizable compounds. When added to the mobile phase, the chiral camphorsulfonate ion forms transient diastereomeric ion pairs with the enantiomers of the analyte, for example, a racemic amine. researchgate.net
These diastereomeric ion pairs have different stabilities and partitioning behaviors between the stationary phase (which can be achiral, like silica (B1680970) or C18) and the mobile phase. news-medical.net This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation. The successful separation of the epimers of anisodamine (B1666042) has been achieved using d-camphorsulfonic acid as a chiral additive in the mobile phase with a reversed-phase ODS C18 column. nih.gov
The enantioseparation of various amino alcohols has also been extensively studied using (+)-10-camphorsulfonic acid as a chiral counter-ion. researchgate.net The composition of the mobile phase, including the concentration of the chiral additive and the nature of the organic solvents, is a critical parameter that must be optimized to achieve good resolution. asianpubs.orgresearchgate.net This approach offers an attractive alternative to using expensive chiral stationary phases (CSPs). news-medical.net
Table 2: HPLC Enantioseparation using Camphorsulfonic Acid as a Mobile Phase Additive
| Analyte(s) | HPLC Column | Mobile Phase Additive | Principle |
|---|---|---|---|
| Epimers of Anisodamine | Reversed-phase ODS C18 | d-Camphorsulfonic acid | Chiral Mobile Phase Additive nih.gov |
| Propranolol, Norephedrine, Metoprolol, Salbutamol | Lichrospher-100-DIOL | (+)-10-camphorsulfonic acid | Chiral Ion-Pair Chromatography researchgate.net |
Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages in terms of speed and efficiency, particularly for chiral separations. researchgate.net Camphorsulfonic acid has been investigated as a chiral additive in the mobile phase for SFC, analogous to its role in HPLC.
The addition of a strong acid like camphorsulfonic acid to the mobile phase can enhance the separation of chiral basic compounds. The mechanism is thought to involve the formation of an intact salt pair between the protonated basic analyte and the camphorsulfonate anion. chromatographyonline.com However, studies have shown that the effectiveness of camphorsulfonic acid in SFC can vary. In one study comparing different acidic additives for the separation of chiral basic compounds, camphorsulfonic acid resulted in lower selectivity compared to other sulfonic acids like ethanesulfonic acid. chromatographyonline.comchromatographyonline.com
Another application involves the enantioselective extraction of camphorsulfonic acid itself using supercritical fluid extraction (SFE) with the addition of chiral alkaloids as resolving agents. This process leads to the in-situ precipitation of one diastereomeric salt, allowing the other to be selectively extracted by the supercritical fluid, demonstrating a novel approach to chiral resolution using supercritical fluids. researchgate.net The use of camphorsulfonic acid as a mobile phase additive in SFC is an area of ongoing research, with its performance being highly dependent on the specific analyte and chromatographic conditions. researchgate.netmdpi.com
Development of Chiral Molecularly Imprinted Polymers (MIPs) Utilizing Camphorsulfonic Acid
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. nih.govbeilstein-journals.org
Camphorsulfonic acid and its derivatives have been successfully used as templates in the creation of chiral MIPs for enantioseparation. researchgate.netpsu.edu For instance, open tubular (OT) capillary columns for capillary electrochromatography (CEC) have been prepared using (1S)-10-camphorsulfonic acid as the template molecule. researchgate.netpsu.edu The resulting MIP-based stationary phase shows the ability to selectively recognize and separate the enantiomers of camphorsulfonic acid. researchgate.netpsu.edu
The rationale is that the chiral structure of the camphorsulfonic acid template induces the formation of chiral recognition sites within the polymer matrix. These sites can then preferentially bind to one enantiomer over the other when a racemic mixture is passed through them. Research has also explored using derivatives like (1S)-10-camphorsulfonamide as templates for silica-based MIPs, which can then be used for the selective recognition of target molecules. The development of MIPs using camphorsulfonic acid as a template represents a promising strategy for creating highly selective and robust materials for chiral separations, sensing, and other applications where molecular recognition is key. nih.gov
Camphorsulfonic Acid in Polymer Science and Advanced Materials
Role of Camphorsulfonic Acid as a Dopant in Conducting Polymers
Doping is a fundamental process to transform insulating conjugated polymers into a conducting state. Camphorsulfonic acid has emerged as a highly effective dopant for this purpose.
Polyaniline Doping and Enhanced Conductivity
Polyaniline (PANI) in its emeraldine (B8112657) base form is an insulator. However, upon protonation with an acid, it transforms into the conductive emeraldine salt form. Camphorsulfonic acid is a particularly effective protonic acid dopant for PANI. researchgate.netresearchgate.net The doping process involves the protonation of the imine nitrogen atoms in the PANI backbone by the sulfonic acid group of CSA. scirp.orgscirp.org
The use of CSA as a dopant, often in conjunction with solvents like m-cresol (B1676322), can significantly increase the electrical conductivity of polyaniline. scirp.orgscirp.orgnih.gov Research has shown that PANI doped with CSA (PANI-CSA) exhibits conductivities orders of magnitude higher than undoped PANI or PANI doped with other acids like hydrochloric acid (HCl). scirp.orgscirp.org For instance, studies have reported DC conductivities for PANI-CSA to be around 95.8 S/cm, compared to 1.8 S/cm for PANI-HCl and 9.5 x 10⁻⁸ S/cm for the PANI base. scirp.orgscirp.org The enhanced conductivity is attributed to a more effective charge transport mechanism and a change in the molecular structure of polyaniline induced by the bulky CSA dopant. researchgate.net Some studies have even reported conductivities for PANI:CSA reaching up to 10³ S/cm. researchgate.netnih.gov
The level of doping and the choice of solvent play a crucial role in the final conductivity of the PANI-CSA films. For example, the surface resistivity of PANI films steeply decreases when doped with CSA. researchgate.netacs.org
Induction of Chirality in Conducting Polymers
A fascinating aspect of using camphorsulfonic acid is its ability to induce chirality in otherwise achiral conducting polymers like polyaniline. researchgate.netnih.gov When optically active (+)- or (-)-camphorsulfonic acid is used as the dopant, it can induce a helical conformation in the polyaniline chains. researchgate.netuow.edu.au This induced chirality results in the polymer exhibiting optical activity, which can be observed through techniques like circular dichroism (CD) spectroscopy. researchgate.netuow.edu.au
The first report of optically active PANI was through enantioselective electropolymerization of aniline (B41778) in the presence of either (+)- or (−)-camphorsulfonic acid. nih.gov The resulting PANI films show mirror-imaged CD spectra, confirming the macroasymmetry of the polymer chains. uow.edu.au This induced chirality is not only of fundamental scientific interest but also opens up possibilities for applications in areas such as chiral recognition and separation. nih.gov The conformation of the polyaniline chains, whether an "extended coil" or a "compact coil," can be influenced by the preparation method and solvent, which in turn affects the chiroptical properties. uow.edu.au
Camphorsulfonic Acid in Polymer Nanocomposite Synthesis and Characterization
Camphorsulfonic acid also plays a significant role in the development of polymer nanocomposites, where it can influence the material's morphology and properties.
Polyaniline-Zinc Oxide Nanocomposites
The incorporation of inorganic nanostructures like zinc oxide (ZnO) into a polyaniline matrix can lead to hybrid materials with novel properties. scirp.orgscirp.org Camphorsulfonic acid is utilized in the preparation of PANI-ZnO nanocomposites, where it acts as a dopant for the PANI matrix. scirp.orgscirp.orgresearchgate.net
In the synthesis of PANI-ZnO nanocomposites, CSA is typically introduced after the initial formation of the PANI-ZnO composite. scirp.orgscirp.org The doping process can be carried out by grinding the PANI-ZnO powder with CSA. scirp.orgscirp.org Studies have shown that the addition of CSA has a strong effect on the morphology of the PANI-ZnO nanocomposites, while not affecting the crystallinity of the ZnO component. scirp.orgscirp.orgresearchgate.net Spectroscopic analysis, such as FTIR and UV-Vis, confirms the interaction between CSA and the PANI-ZnO nanocomposite. scirp.orgscirp.orgresearchgate.net A key finding is that the DC electrical conductivity of the PANI-ZnO nanocomposites increases significantly with the addition of CSA. scirp.orgscirp.orgresearchgate.net For instance, an increase in conductivity by one order of magnitude has been observed with the addition of 10% - 50% CSA. scirp.orgscirp.org
Applications of Camphorsulfonic Acid-Doped Polymers in Electronic Devices
The enhanced conductivity and processability of CSA-doped polymers, particularly PANI, make them attractive for various electronic applications.
Transparent Counter Electrodes for Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology. The counter electrode in a DSSC plays a crucial role in catalyzing the reduction of the redox electrolyte. While platinum is a common material for this purpose, its high cost is a drawback. nih.govshimadzu.com.cn CSA-doped polyaniline has emerged as a viable, low-cost alternative for transparent counter electrodes in DSSCs. researchgate.netnih.govacs.org
PANI-CSA films can be prepared by spin-coating a solution of CSA-doped PANI in m-cresol onto a transparent conducting oxide (TCO) glass like fluorine-doped tin oxide (FTO). researchgate.netacs.org These PANI-based counter electrodes can exhibit high transmittance in the visible wavelength range. researchgate.netacs.org For instance, a transmittance of 72.9% has been reported, which is comparable to that of bare FTO glass. researchgate.netacs.org
Table of Research Findings on CSA-Doped Polyaniline
| Research Focus | Key Finding | Reported Values |
| Conductivity Enhancement | CSA doping significantly increases the DC conductivity of polyaniline compared to its base form and HCl-doped form. scirp.orgscirp.org | PANI-CSA: ~95.8 S/cm; PANI-HCl: ~1.8 S/cm; PANI base: 9.5 x 10⁻⁸ S/cm. scirp.orgscirp.org |
| PANI-ZnO Nanocomposites | Addition of CSA to PANI-ZnO nanocomposites increases their electrical conductivity. scirp.orgscirp.org | Conductivity increased by one order of magnitude with 10-50% CSA addition. scirp.orgscirp.org |
| DSSC Counter Electrodes | PANI-CSA films can be used as effective and transparent counter electrodes in DSSCs. researchgate.netacs.org | Maximum transmittance of 72.9%; Power conversion efficiency up to 6.3%. researchgate.netacs.org |
| Porous DSSC Counter Electrodes | Porous PANI-CSA counter electrodes show performance comparable to platinum-based electrodes. rsc.orgresearchgate.net | Power conversion efficiency of 6.23% (101.0% relative to Pt-CE). rsc.orgresearchgate.net |
Other Emerging Electronic and Optoelectronic Applications
Beyond its established role, Camphorsulfonic acid (CSA) is integral to a variety of other emerging electronic and optoelectronic applications. Its function as a dopant in conducting polymers and as an additive in advanced materials enhances the performance of devices such as field-effect transistors (FETs), perovskite solar cells, and supercapacitors. nsf.govmdpi.comresearchgate.net
In the realm of FETs, CSA-doped polyaniline (PANI) has been investigated to create low-power consumption electronics. nsf.gov By blending CSA-doped PANI with polyethylene (B3416737) oxide (PEO), researchers have been able to improve device parameters. For instance, blending with 22wt%-PEO increased the on/off ratio by a factor of 1000 while maintaining a high "on" state current and improving charge mobility. nsf.gov The use of an ionic liquid for gating in these devices allows for low operating voltages of around ±2V, a significant advantage for modern electronics. nsf.gov
CSA also plays a significant role in advancing perovskite solar cell (PSC) technology. Adding CSA to the perovskite precursor solution can lead to the crystallization of larger perovskite grains, which reduces grain boundaries and improves power conversion efficiency (PCE). mdpi.com Studies have shown that an optimal concentration of 1 mg/mL of CSA can increase the PCE by 20% compared to cells without the additive. mdpi.com It is suggested that excess CSA might migrate to the hole-transporting layer, improving its conductivity over time and further enhancing cell performance. mdpi.com
Furthermore, CSA is utilized in energy storage devices like supercapacitors. A composite of polythiophene/Al2O3 synthesized via CSA-assisted chemical polymerization has demonstrated high energy density. researchgate.net An all-solid-state symmetric supercapacitor fabricated with this composite electrode achieved a high specific capacitance and a specific energy density of 58.04 Whkg⁻¹ at a specific power density of 533.02 Wkg⁻¹. researchgate.net Such devices show excellent cyclic performance, retaining over 90% of their initial capacitance after 5000 cycles, highlighting their potential for low-cost energy storage. researchgate.net
CSA is also employed in electrochromic devices and as a dopant for transparent counter electrodes in dye-sensitized solar cells (DSSCs). researchgate.netacs.org When used to dope (B7801613) polyaniline emeraldine salt (PANI-ES), it creates a transparent and conductive film suitable for counter electrodes. acs.org These electrodes can achieve a transmittance of up to 72.9% in the visible wavelength range. acs.org While the surface resistivity increases with lower concentrations of the PANI-ES solution, the charge-transfer resistance improves, leading to enhanced DSSC performance. acs.org
Table 1: Performance Enhancements in Electronic and Optoelectronic Devices with Camphorsulfonic Acid
| Device Type | Material System | Role of CSA | Key Performance Improvement | Reference(s) |
| Field-Effect Transistor (FET) | PANI-CSA/PEO blend | Dopant | On/off ratio increased by 1000x; improved mobility. | nsf.gov |
| Perovskite Solar Cell (PSC) | Perovskite active layer | Additive | 20% increase in Power Conversion Efficiency (PCE). | mdpi.com |
| Supercapacitor | Polythiophene/Al2O3 composite | Synthesis aid | Specific energy density of 58.04 Whkg⁻¹; 90.54% capacitance retention after 5000 cycles. | researchgate.net |
| Dye-Sensitized Solar Cell (DSSC) | PANI counter electrode | Dopant | High transparency (72.9%) and improved charge-transfer resistance. | acs.org |
Cross-linkable Sulfonated Polyimides with Camphorsulfonic Acid Moiety
Cross-linked sulfonated polyimides are considered highly promising materials for applications such as proton exchange membranes (PEMs) in fuel cells. science.govresearchgate.net However, their cross-linked nature often makes them insoluble and difficult to reprocess. science.gov A novel approach involves synthesizing cross-linkable sulfonated polyimides that can be processed before the cross-linking is finalized. science.gov
In one method, soluble polyimides with flexible pendant alkyl side chains containing trimethoxysilyl groups are synthesized. science.gov These polymers can be cast into films from common solvents. The cross-linking reaction is then initiated rapidly by immersing the membrane in an acid solution, such as one containing CSA. science.govscience.gov Before the cross-linking is complete, the membranes remain reprocessable. science.gov This acid-stimulated cross-linking results in membranes with improved dimensional stability and good thermal and mechanical properties. researchgate.net
For example, after cross-linking, these membranes exhibit low methanol (B129727) permeability and good proton conductivities, which are crucial for PEM applications. researchgate.net Research has demonstrated that such membranes can achieve proton conductivities in the range of 0.0328–0.0385 S·cm⁻¹ at room temperature. researchgate.net
Another approach involves photosensitive polyimide compositions where CSA can be used in the formulation. google.com A polyimide can be mixed with CSA and a photoacid generator (PAG). google.com Upon exposure to UV light and subsequent heating, the acid generated from the PAG, along with the CSA, facilitates the cleavage of acid-cleavable side groups, leading to cross-linking. The resulting film becomes insoluble in developer solutions and exhibits desirable dielectric properties. google.com
The properties of these cross-linked sulfonated polyimides make them suitable for use in hydrogen fuel cells and direct methanol fuel cells due to their enhanced toughness, higher temperature capability, and lower fuel crossover rates compared to non-cross-linked counterparts. science.gov
Table 2: Properties of Cross-linked Sulfonated Polyimides
| Property | Value/Observation | Application Relevance | Reference(s) |
| Proton Conductivity | 0.0328–0.0385 S·cm⁻¹ (at room temp.) | Essential for efficient ion transport in PEMs. | researchgate.net |
| Methanol Permeability | 0.78–3.4 × 10⁻⁷ cm² s⁻¹ | Low permeability reduces fuel crossover in DMFCs. | researchgate.net |
| Reprocessability | Possible before cross-linking is complete. | Allows for easier manufacturing and reduced waste. | science.gov |
| Thermal Stability | Decomposition temperatures > 300 °C. | Enables operation at higher temperatures. | researchgate.net |
| Dimensional Stability | Improved after cross-linking. | Maintains membrane integrity during operation. | researchgate.net |
| Dielectric Constant | ~2.60 (for a specific photosensitive formulation) | Important for applications in microelectronics. | google.com |
Mechanistic Investigations of Camphorsulfonic Acid Mediated Reactions
Spectroscopic Techniques for Probing Reaction Intermediates and Transition States
Understanding the intricate pathways of chemical reactions is crucial for the development of efficient synthetic methods. For reactions mediated by camphorsulfonic acid (CSA), spectroscopic techniques serve as indispensable tools for elucidating the mechanisms by observing transient species and energetic profiles. These methods offer real-time and structural information on reaction intermediates and transition states that are often too ephemeral to be isolated and analyzed by conventional techniques.
In-situ Spectroscopic Monitoring (FT-IR, FT-Raman, UV-Vis)
In-situ spectroscopic monitoring allows for the continuous observation of a reaction mixture, providing valuable kinetic and mechanistic data. This is particularly useful in studying CSA-mediated reactions, where the catalyst's role and the formation of short-lived intermediates are of significant interest.
Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful method for identifying functional groups and tracking their transformation during a reaction. mdpi.com In CSA-catalyzed processes, FT-IR can monitor the consumption of starting materials and the appearance of products by observing their characteristic vibrational frequencies. mdpi.com For instance, in an esterification reaction, one can track the disappearance of the broad O-H stretch of a carboxylic acid and the emergence of the C=O stretch of the newly formed ester. Shifts in the S=O stretching frequencies of the sulfonic acid can indicate interactions between CSA and a substrate, providing evidence of hydrogen bonding or protonation, which are key to catalysis. beilstein-journals.org
Fourier-Transform Raman (FT-Raman) Spectroscopy , which detects molecular vibrations, is complementary to FT-IR. mt.com It is especially sensitive to non-polar and symmetric bonds, making it suitable for monitoring reactions involving C=C or C-S bond formation. mdpi.comresearchgate.net In CSA-catalyzed polymerizations or rearrangements, FT-Raman can offer insights into changes in the carbon framework of molecules. Its low interference from water makes it an excellent choice for studying reactions in aqueous or protic media, common in acid catalysis. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study molecules with chromophores that absorb light in the UV-visible range. This technique can readily monitor the formation of colored intermediates or products. In some CSA-mediated reactions, the protonation of a substrate can generate a charged species with a unique UV-Vis spectrum, such as highly colored carbocation intermediates, allowing for their detection and quantification. acs.org
Table 1: Applications of In-situ Spectroscopy in Monitoring CSA-Mediated Reactions
| Spectroscopic Technique | Information Gained | Example Application |
| FT-IR | Tracks changes in functional groups (e.g., C=O, O-H) and catalyst-substrate interactions. mdpi.com | Monitoring the progress of esterification and transesterification reactions. |
| FT-Raman | Monitors changes in non-polar bonds (e.g., C=C, C-S) and is useful in aqueous media. mdpi.comacs.org | Studying polymerization and skeletal rearrangement reactions. |
| UV-Vis | Detects and quantifies colored intermediates or products. acs.org | Observing the formation of carbocation intermediates in rearrangement reactions. |
Nuclear Magnetic Resonance (NMR) Studies of Reaction Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for mechanistic studies, offering detailed structural information about molecules in solution. beilstein-journals.org Its application to CSA-mediated reactions has provided deep insights into reaction pathways. lupinepublishers.com
By acquiring NMR spectra at different time points, chemists can identify and quantify reactants, intermediates, and products. lupinepublishers.comacs.orgProton (¹H) and Carbon-¹³ (¹³C) NMR are routinely used to map the structural evolution of species in a reaction. lupinepublishers.com For example, in a CSA-catalyzed cyclization, the disappearance of signals from the linear precursor and the appearance of new signals for the cyclic product can be precisely monitored. mdpi.com
Advanced techniques like 2D NMR (e.g., COSY, HSQC, HMBC) can establish the connectivity of complex intermediates without needing to isolate them. beilstein-journals.org This is particularly useful for identifying transient protonated species or catalyst-substrate adducts. An HMBC experiment, for instance, could reveal a long-range correlation between a proton on the substrate and a carbon atom on the camphor (B46023) backbone of CSA, directly proving a close spatial relationship. beilstein-journals.org
Stereochemical Control Mechanisms in Camphorsulfonic Acid-Catalyzed Asymmetric Synthesis
As a chiral molecule derived from a natural source, camphorsulfonic acid is frequently used as a chiral catalyst or resolving agent in asymmetric synthesis. nih.govresearchgate.net Understanding the mechanisms by which it controls stereochemistry is vital for designing new and more effective asymmetric transformations. rsc.org
The stereochemical outcome of a CSA-catalyzed asymmetric reaction is governed by the energy difference between the diastereomeric transition states that lead to the enantiomeric products. chinesechemsoc.org The chiral environment provided by the camphor backbone of CSA is responsible for this energy difference. nih.gov
The primary mechanism for stereocontrol involves the formation of diastereomeric intermediates or transition states through non-covalent interactions like hydrogen bonding, ionic interactions, and steric repulsion. The bulky and conformationally rigid camphor skeleton creates a well-defined chiral pocket. nih.gov
Typically, the sulfonic acid's proton protonates a substrate, creating an ion pair. The resulting substrate cation is then closely associated with the chiral camphorsulfonate anion. The orientation of the substrate within this chiral environment is determined by a combination of attractive forces (such as hydrogen bonds between the substrate and the sulfonate group) and repulsive steric interactions. rsc.orgchinesechemsoc.org
For instance, in a CSA-catalyzed asymmetric addition of a nucleophile to a prochiral ketone, the ketone is first protonated by CSA. The resulting oxocarbenium ion forms a tight ion pair with the camphorsulfonate anion. The camphor backbone can then effectively shield one of the two faces of the planar oxocarbenium ion. This directs the incoming nucleophile to the less sterically hindered face, leading to the preferential formation of one enantiomer of the product. researchgate.net Detailed mechanistic studies often combine experimental data with computational modeling to map the reaction's potential energy surface, helping to identify the lowest energy transition state and explain the observed stereoselectivity. chinesechemsoc.org
Table 2: Key Factors in Stereochemical Control by Camphorsulfonic Acid
| Factor | Description |
| Chiral Backbone | The rigid and bulky camphor skeleton creates a defined chiral environment. nih.gov |
| Protonation | The sulfonic acid group protonates the substrate, creating a chiral ion pair. researchgate.netrsc.org |
| Non-covalent Interactions | Hydrogen bonding and ionic interactions orient the substrate relative to the chiral catalyst. rsc.org |
| Steric Hindrance | The camphor moiety sterically blocks one face of the reactive intermediate, guiding the approach of the incoming reagent. researchgate.net |
Camphorsulfonic Acid in Advanced Pharmaceutical and Medicinal Chemistry Research
Role of Camphorsulfonic Acid in the Synthesis of Biologically Active Scaffolds
Camphorsulfonic acid plays a significant role as an efficient, inexpensive, and reusable organocatalyst in the synthesis of various biologically active scaffolds. researchgate.netingentaconnect.combenthamdirect.com Its catalytic activity is instrumental in constructing complex molecular architectures with potential pharmacological relevance. researchgate.net
Synthesis of Bioactive Heterocycles
Camphorsulfonic acid has proven to be a highly effective catalyst in the synthesis of a wide array of bioactive heterocyclic compounds. researchgate.netingentaconnect.combenthamdirect.com Its utility spans various types of reactions, including multi-component reactions, which are highly valued for their efficiency and atom economy. researchgate.netacs.org
One notable application is in the one-pot, three-component synthesis of fused quinoline (B57606) and benzoquinoline derivatives. acs.orgacs.orgnih.gov This method involves the reaction of arylamines, aromatic aldehydes, and cyclic ketones, catalyzed by camphorsulfonic acid, to produce these important heterocyclic structures with good to excellent yields. acs.orgrsc.org The plausible mechanism involves the initial formation of an imine from the arylamine and aldehyde, and an enol from the cyclic ketone, both facilitated by CSA. acs.org A subsequent Michael-type addition, intramolecular cyclization, and oxidative aromatization lead to the final fused quinoline product. acs.org This protocol is advantageous due to its mild reaction conditions, short reaction times, and simple isolation procedures. acs.org
Furthermore, CSA has been employed in the synthesis of other heterocyclic systems, such as benzoxanthenes, which have shown potential antiviral activities, including against SARS-CoV-2. christuniversity.in It also catalyzes the Friedel-Crafts alkylation of arenes with indolyl alcohols to construct 3,3-disubstituted oxindoles, another privileged heterocyclic framework in medicinal chemistry. rsc.org
Precursors for Natural Product Total Synthesis
The inherent chirality of camphorsulfonic acid makes it a valuable starting material for the enantioselective total synthesis of natural products. cdnsciencepub.com Its rigid bicyclic structure provides a chiral scaffold that can be elaborated into complex molecular targets with high stereocontrol.
A significant example is the use of (-)-10-camphorsulfonic acid ammonium (B1175870) salt as a precursor in the total synthesis of the natural (-)-quadrone. cdnsciencepub.com The synthesis commences with the conversion of the ammonium salt to (-)-α-campholenic acid, which already contains a significant portion of the target's carbon framework with the correct stereochemistry. cdnsciencepub.com This chiral building block is then subjected to a series of transformations to construct the final complex structure of (-)-quadrone. cdnsciencepub.com
Camphorsulfonic acid has also been utilized as a catalyst in key steps of natural product synthesis. For instance, in the total synthesis of Sch-725674, an antifungal natural product, CSA was used to catalyze the formation of a 1,3-acetonide. nih.gov In the synthesis of the tetrahydroisoquinoline alkaloid (-)-misramine, CSA was employed to induce an intramolecular hemiacetalization. acs.org
Camphorsulfonic Acid as a Chiral Auxiliary in Drug Development
The chiral nature of camphorsulfonic acid allows it to be widely used as a chiral auxiliary in asymmetric synthesis, a critical process in the development of modern pharmaceuticals where a specific enantiomer often exhibits the desired therapeutic activity. cymitquimica.comchemimpex.comchemimpex.com
Formation of Optically Pure Pharmaceutical Compounds
Camphorsulfonic acid is instrumental in the separation of racemic mixtures and the stereoselective synthesis of drug molecules. leapchem.comgoogle.com It can be used as a resolving agent, forming diastereomeric salts with racemic amines or other cationic compounds, which can then be separated based on their different physical properties. google.com This method has been applied in the synthesis of various pharmaceuticals, including the resolution of chloramphenicol (B1208) and the synthesis of enantiopure devazepide. wikipedia.org
Furthermore, derivatives of camphorsulfonic acid, such as (1S)-10-Camphorsulfonamide, serve as effective chiral auxiliaries. The rigid bicyclic structure of the camphorsulfonamide can induce chirality during synthetic transformations, leading to the formation of enantiomerically pure compounds. This has been demonstrated in the enantioselective synthesis of α-hydroxy acids.
The table below summarizes some applications of camphorsulfonic acid as a chiral auxiliary.
| Application | Compound | Role of Camphorsulfonic Acid | Reference |
| Resolution of Amines | Chiral Amines | Forms diastereomeric salts for separation | google.com |
| Synthesis of Osanetant | Osanetant | Used as a resolving agent | wikipedia.org |
| Synthesis of Devazepide | Enantiopure Devazepide | 3-bromocamphor-8-sulfonic acid used in synthesis | wikipedia.org |
| Synthesis of α-Hydroxy Acids | α-Hydroxy Acids | (1S)-10-Camphorsulfonamide acts as a chiral auxiliary |
Research on Camphorsulfonic Acid Salts in Drug Formulation and Solubility Enhancement
The formation of salts is a common and effective strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), particularly their solubility and stability. mdpi.comnih.gov Camphorsulfonic acid is frequently used to form salts with poorly soluble drugs, thereby enhancing their bioavailability. chemimpex.com
The sulfonic acid group in CSA can protonate basic functional groups in drug molecules, leading to the formation of camphorsulfonate (camsylate) salts. These salts often exhibit significantly improved aqueous solubility compared to the free base form of the drug. For example, forming a salt of the antibiotic dapsone (B1669823) with camphorsulfonic acid was shown to substantially increase its solubility. rsc.org This enhancement is attributed to the prevention of intermolecular hydrogen bonding between the drug molecules. rsc.org
A study on the drug RPR2000765, which has very poor aqueous solubility, demonstrated that forming various salts, including the camphorsulfonate salt, increased its solubility. nih.gov Similarly, in the development of delamanid, a drug for tuberculosis, the formation of sulfonate salts, including those with camphorsulfonic acid, was explored to improve the stability of its amorphous form and enhance drug release. nih.gov
The table below provides examples of drugs where camphorsulfonate salts have been investigated for solubility enhancement.
| Drug | Therapeutic Area | Effect of Camphorsulfonate Salt | Reference |
| Dapsone | Antibiotic | Increased aqueous solubility | rsc.org |
| RPR2000765 | Investigational Drug | Increased solubility | nih.gov |
| Delamanid | Tuberculosis | Improved amorphous stability and release | nih.gov |
| Trimetaphan | Antihypertensive | Marketed as trimetaphan camsilate | wikipedia.org |
Analysis and Control of Alkyl Camphorsulfonates as Potential Genotoxic Impurities (PGIs)
While camphorsulfonic acid is beneficial in pharmaceutical manufacturing, its use can lead to the formation of alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs). mdpi.comresearchgate.net These impurities can arise from the reaction of camphorsulfonic acid salts with residual alcohols (like methanol (B129727), ethanol (B145695), and isopropanol) commonly used as solvents in API synthesis. mdpi.comresearchgate.net
Alkyl sulfonates are a class of compounds known to be alkylating agents, meaning they can react with DNA, potentially causing mutations and leading to carcinogenic effects even at very low exposure levels. mdpi.comresearchgate.net Therefore, the presence of alkyl camphorsulfonates in APIs must be strictly controlled. mdpi.com
Regulatory bodies, such as through the ICH M7 guideline, recommend controlling PGIs below the Threshold of Toxicological Concern (TTC), which is set at 1.5 µ g/day . mdpi.com To adhere to these stringent limits, highly sensitive and accurate analytical methods are required for the detection and quantification of alkyl camphorsulfonates. mdpi.com
Researchers have developed and validated methods using gas chromatography with a flame ionization detector (GC-FID) and gas chromatography-mass spectrometry (GC-MS) for the trace-level analysis of methyl, ethyl, and isopropyl camphorsulfonates. mdpi.comresearchgate.net These methods have demonstrated low detection limits, making them suitable for ensuring that the levels of these PGIs in the final drug product are below the TTC. mdpi.com
The table below outlines the key aspects of managing alkyl camphorsulfonates as PGIs.
| Aspect | Description | Reference |
| Formation | Reaction of camphorsulfonic acid salts with residual alcohols (methanol, ethanol, isopropanol). | mdpi.comresearchgate.net |
| Concern | Potential genotoxicity due to their nature as alkylating agents that can interact with DNA. | mdpi.comresearchgate.net |
| Control Limit | Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . | mdpi.com |
| Analytical Methods | Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). | mdpi.comresearchgate.net |
In Silico Studies for PGI Classification
The use of camphorsulfonic acid salts in the manufacturing of active pharmaceutical ingredients (APIs) carries the potential for the formation of alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs). mdpi.com In accordance with the ICH M7 guideline for the assessment and control of DNA reactive impurities, in silico (computational) models are utilized for the initial classification of these potential impurities. mdpi.comresearchgate.netresearchgate.net
The primary focus of these studies is not on camphorsulfonic acid itself, but on its potential reaction byproducts with common alcohols used as solvents in API synthesis, such as methanol, ethanol, and isopropanol. mdpi.com These reactions can lead to the formation of corresponding alkyl esters: methyl camphorsulfonate (MCS), ethyl camphorsulfonate (ECS), and isopropyl camphorsulfonate (ICS). mdpi.com These alkyl sulfonates are structurally similar to other known alkylating agents that can interact with DNA, raising a structural alert for genotoxicity. mdpi.com
To evaluate the genotoxicity of these target analytes, a combination of expert knowledge-based and statistical-based software is employed. mdpi.com Commonly used systems include:
Derek Nexus: An expert, knowledge-based system that identifies structure-activity relationships (SARs) associated with toxicity.
Sarah Nexus: A statistical-based system that uses a model built from a large database of known mutagenicity data to predict the outcome for a query chemical.
VEGA QSAR: A platform that provides predictions from various quantitative structure-activity relationship models. mdpi.com
Research findings indicate that while camphorsulfonic acid itself is predicted to be negative for genotoxicity in these computational models, its corresponding alkyl esters (MCS, ECS, and ICS) are consistently flagged as positive, showing structural alerts for mutagenicity. mdpi.com This positive classification necessitates their control as PGIs in the final API, typically at levels determined by the Threshold of Toxicological Concern (TTC), which is set at 1.5 µ g/day for long-term exposure. mdpi.comresearchgate.net
Table 1: Summary of In Silico Genotoxicity Predictions for Camphorsulfonic Acid and its Alkyl Esters
| Compound | Type | Derek Nexus Prediction | Sarah Nexus Prediction | PGI Classification |
|---|---|---|---|---|
| Camphorsulfonic acid (CSA) | Starting Material | Negative | Negative | Not a PGI |
| Methyl camphorsulfonate (MCS) | Potential Impurity | Positive | Positive | Class 2 PGI |
| Ethyl camphorsulfonate (ECS) | Potential Impurity | Positive | Positive | Class 2 PGI |
Analytical Methodologies for PGI Quantitation (GC-FID, GC-MS)
Following the in silico classification of alkyl camphorsulfonates as potential genotoxic impurities, sensitive and accurate analytical methods are required for their quantitation to ensure they are controlled below the TTC limit in the final drug substance. researchgate.net Gas chromatography (GC) is a preferred technique due to the volatility of these impurities. nih.gov Two common detectors used for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
Both GC-FID and GC-MS methods have been developed and validated for the trace-level analysis of MCS, ECS, and ICS in APIs. mdpi.com The validation is performed according to the International Council for Harmonisation (ICH) Q2 guideline, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantitation (LOQ). mdpi.comresearchgate.net
Gas Chromatography-Flame Ionization Detection (GC-FID): This method provides a robust and reliable means for quantitation. It has demonstrated excellent linearity and recovery in validation studies. mdpi.com However, its sensitivity may be a limiting factor when extremely low detection limits are required. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers significantly higher sensitivity and specificity compared to GC-FID. mdpi.com By using selected ion monitoring (SIM) mode, the MS detector can focus on specific mass fragments of the target impurities, filtering out noise from the sample matrix and achieving much lower detection and quantitation limits. shimadzu.com This makes GC-MS particularly suitable for ensuring compliance with the stringent control limits for PGIs. mdpi.com
Research has shown that while both methods are effective for routine quality control analysis, GC-MS is superior for detecting the trace amounts of PGIs required to meet regulatory standards. mdpi.com The development of these methods often employs Analytical Quality by Design (QbD) principles to ensure the resulting analytical procedure is robust and reliable. researchgate.netresearchgate.net
Table 2: Comparison of Validated GC-FID and GC-MS Methods for PGI Quantitation
| Parameter | GC-FID | GC-MS |
|---|---|---|
| Methyl camphorsulfonate (MCS) | ||
| Limit of Detection (LOD) | 1.5 ppm | 0.055 ppm |
| Limit of Quantitation (LOQ) | 4.9 ppm | 0.185 ppm |
| Ethyl camphorsulfonate (ECS) | ||
| Limit of Detection (LOD) | 1.5 ppm | 0.069 ppm |
| Limit of Quantitation (LOQ) | 5.1 ppm | 0.232 ppm |
| Isopropyl camphorsulfonate (ICS) | ||
| Limit of Detection (LOD) | 1.9 ppm | 0.102 ppm |
| Limit of Quantitation (LOQ) | 6.4 ppm | 0.340 ppm |
Data sourced from a study using amlodipine (B1666008) camsylate as the matrix. mdpi.com
Recovery and Recycling Methodologies for Camphorsulfonic Acid in Pharmaceutical Processes
Camphorsulfonic acid is a valuable resolving agent used in the separation of chiral isomers for several APIs, including clopidogrel (B1663587) and tetramisole. bme.huwipo.int Given its cost and the environmental impact of chemical waste, efficient recovery and recycling of CSA from process streams is a critical aspect of green and sustainable pharmaceutical manufacturing. researchgate.net
Several methodologies have been developed for the recovery of CSA. A common industrial approach involves a multi-step process to isolate the acid from aqueous waste streams generated during API synthesis or resolution steps. patsnap.com A general procedure is as follows:
Neutralization: The acidic aqueous solution containing camphorsulfonic acid is first neutralized. patsnap.com This is often done with a base like sodium carbonate to convert the water-soluble camphorsulfonic acid into its corresponding salt (e.g., sodium camphorsulfonate). patsnap.com
Decolorization and Purification: The neutralized solution is then treated with activated carbon to remove color and other organic impurities. patsnap.com This step is followed by filtration to remove the carbon and any particulate matter. patsnap.com
Concentration and Isolation: The purified salt solution is concentrated under reduced pressure to remove water. patsnap.com The resulting solid camphor (B46023) sulfonate salt is then isolated, often by precipitation or crystallization from an organic solvent, followed by filtration and drying. patsnap.com
Acidification: The purified camphor sulfonate salt is re-acidified, typically with a strong mineral acid like hydrochloric acid, to regenerate the camphorsulfonic acid. patsnap.com The recovered CSA can then be filtered and dried. google.com
This process allows for a high recovery rate (often exceeding 90%) of high-purity camphorsulfonic acid that can be reused in subsequent manufacturing batches, such as for the resolution of racemic clopidogrel. wipo.intgoogle.com Challenges in recovery can include the degradation of CSA if concentrated directly from an acidic solution, which can produce sulfur dioxide gas, and the high cost or inefficiency of alternative technologies like ceramic membrane or ion exchange systems for large-scale industrial use. patsnap.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Camphorsulfonic acid | CSA |
| Methyl camphorsulfonate | MCS |
| Ethyl camphorsulfonate | ECS |
| Isopropyl camphorsulfonate | ICS |
| Amlodipine camsylate | - |
| Clopidogrel | - |
| Tetramisole | - |
| Methanol | - |
| Ethanol | - |
| Isopropanol | - |
| Sodium carbonate | - |
| Sodium camphorsulfonate | - |
| Hydrochloric acid | - |
Environmental and Sustainable Aspects of Camphorsulfonic Acid Utilization
Camphorsulfonic Acid as an Environmentally Benign Organocatalyst
As an organocatalyst, camphorsulfonic acid offers a sustainable alternative to traditional transition metal catalysts, thereby addressing the critical issue of metal contamination in synthesized products. researchgate.net Derived from a natural product, CSA is noted for its biodegradable nature. benthamdirect.comingentaconnect.com It is an inexpensive, commercially available, stable, and reusable catalyst, which enhances its economic and environmental viability. ingentaconnect.comresearchgate.net The application of CSA facilitates a wide range of organic transformations, including multi-component reactions, which are inherently atom-economical and align with green chemistry principles. benthamdirect.comresearchgate.net Its reusability has been demonstrated in various synthetic protocols, with some studies showing it can be recycled for multiple cycles without a significant drop in catalytic performance, thus minimizing waste. researchgate.netresearchgate.net
| Attribute | Environmental/Sustainable Benefit | Source |
| Origin | Derived from camphor (B46023), a renewable, natural resource. | benthamdirect.com |
| Toxicity | Considered non-toxic and metal-free, avoiding contamination of products. | ingentaconnect.comresearchgate.net |
| Biodegradability | Environmentally benign and biodegradable nature. | benthamdirect.comingentaconnect.com |
| Reusability | Can be recovered and reused for several cycles, minimizing waste. | researchgate.netresearchgate.net |
| Cost-Effectiveness | Inexpensive and commercially available, promoting economic sustainability. | ingentaconnect.comresearchgate.net |
| Stability | Stable and easy to handle, reducing the need for special precautions. | researchgate.net |
Solvent-Free and Aqueous-Ethanol Reaction Conditions with Camphorsulfonic Acid
A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as reaction solvents. Camphorsulfonic acid has proven to be a highly effective catalyst in alternative, greener media such as aqueous-ethanol mixtures or under solvent-free conditions. researchgate.netrsc.org These approaches not only reduce the environmental impact associated with solvent use and disposal but also often simplify work-up procedures and product isolation. researchgate.net
For instance, CSA has been successfully used to catalyze the synthesis of 2-arylbenzothiazole derivatives from 2-aminothiophenol (B119425) and various aromatic aldehydes in an aqueous ethanol (B145695) medium at room temperature. researchgate.net This method highlights the catalyst's compatibility with water, a truly green solvent. researchgate.net Similarly, direct three-component Mannich type reactions involving ketones, aldehydes, and amines have been efficiently catalyzed by CSA at ambient temperature under solvent-free conditions, affording the desired β-amino ketone products in good to excellent yields. rsc.org The synthesis of 2-substituted-1H-anthra[1,2-d]imidazole-6,11-diones has also been achieved in aqueous ethanol, further demonstrating the versatility of CSA in benign solvent systems. researchgate.net
| Reaction Type | Solvent System | Key Conditions | Product | Reported Yields | Source |
| Synthesis of Benzothiazoles | Aqueous Ethanol | Room Temperature | 2-Arylbenzothiazole | Good | researchgate.net |
| Mannich Reaction | Solvent-Free | Ambient Temperature | β-Amino Ketone | Good to Excellent | rsc.org |
| Synthesis of Anthraimidazoles | Aqueous Ethanol | Reflux | 2-Aryl/alkyl-1H-anthra[1,2-d]imidazole-6,11-dione | Excellent | researchgate.net |
| Ugi Four-Component Reaction | Ethanol (initial), then PhCl | Room Temp, then 140 °C | Functionalized Indole (B1671886) | 98% | acs.orgnih.gov |
Integration of Camphorsulfonic Acid in Deep Eutectic Solvents (DESs) for Green Chemistry
Deep Eutectic Solvents (DESs) represent a modern class of green solvents, typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). researchgate.net These solvents are gaining significant attention due to their low volatility, non-flammability, biodegradability, and high solubilizing power. researchgate.netbiointerfaceresearch.com The integration of camphorsulfonic acid into DES formulations marks a promising advancement in sustainable chemistry.
Novel DESs have been prepared by mixing (1S)-(+)-10-camphorsulfonic acid with various sulfobetaines. rsc.orgresearchgate.net These mixtures are liquid at room temperature, with melting points observed between -5°C and 19°C. rsc.orgresearchgate.net Characterization of these CSA-based DESs suggests they are promising green media. rsc.orgresearchgate.net A preliminary study demonstrated the use of one such DES as a Brønsted catalyst medium for chalcone (B49325) synthesis, which showed promising catalytic activity and recycling capabilities. rsc.orgresearchgate.net This approach combines the catalytic properties of CSA with the green solvent properties of a DES, creating a multifunctional system that can enhance reaction efficiency while minimizing environmental impact. rsc.orgresearchgate.net
| DES Component 1 | DES Component 2 | Molar Ratio (CSA:SB) | Melting Point (°C) | Source |
| (1S)-(+)-10-camphorsulfonic acid | N,N-dimethyl-N-(3-sulfopropyl)cyclohexanaminium | 1.5 : 1 | 19 | rsc.orgresearchgate.net |
| (1S)-(+)-10-camphorsulfonic acid | 4-(N,N-dimethyl-N-dodecylammonio)butane-1-sulfonate | 1.5 : 1 | -5 | rsc.orgresearchgate.net |
| (1S)-(+)-10-camphorsulfonic acid | 3-(N,N-dimethyl-N-octylammonio)propane-1-sulfonate | 1.5 : 1 | 15 | rsc.orgresearchgate.net |
Emerging Trends and Future Research Directions for Camphorsulfonic Acid
Exploration of Novel Camphorsulfonic Acid-Based Catalytic Systems
The primary application of camphorsulfonic acid lies in its role as a catalyst in organic synthesis. marketresearchintellect.com Future research is increasingly focused on developing new and efficient catalytic systems that leverage CSA's unique properties.
Multi-component Reactions (MCRs): CSA is an effective catalyst for one-pot, multi-component reactions, which are highly efficient for creating complex molecules in a single step. researchgate.netresearchgate.net Researchers are exploring new MCRs catalyzed by CSA for the synthesis of biologically active heterocycles like quinolines and benzothiazoles. researchgate.netresearchgate.netresearchgate.net This approach offers benefits such as reduced reaction times, lower costs, and simpler product isolation procedures. researchgate.net
Enantioselective Synthesis: The chirality of CSA is crucial for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. leapchem.comchemicalbook.com Research is ongoing to develop new chiral catalysts based on CSA for reactions like the Friedel-Crafts and Henry (nitroaldol) reactions, which are important in producing optically pure pharmaceutical compounds. chemicalbook.com
Ionic Liquid and Deep Eutectic Solvent Systems: Novel catalytic systems are being designed by combining CSA with other compounds. For instance, S-(+) camphor (B46023) sulfonic acid Glycine (CSAG) has been developed as a surfactant-like Brønsted acidic ionic liquid for Mannich reactions, offering good yields and catalyst recyclability. researchgate.netresearcher.life Additionally, room temperature deep eutectic solvents (RTDESs) have been prepared by mixing CSA with sulfobetaines, showing promise as green media for Brønsted acid-catalyzed reactions. rsc.org
Polymerization Catalysis: CSA serves as a catalyst in the polymerization of various monomers to produce high-performance polymers like polyimides and polyurethanes. marketresearchintellect.com Innovations in polymer chemistry are driving new applications for CSA in the development of advanced materials for nanotechnology and biotechnology. marketresearchintellect.com
Advanced Applications of Camphorsulfonic Acid in Energy Technologies
Camphorsulfonic acid is finding new and advanced applications in the field of energy technologies, particularly in improving the performance and stability of energy conversion and storage devices.
Perovskite Solar Cells: The addition of CSA to perovskite solutions has been shown to result in the crystallization of larger perovskite grains, which is crucial for improving power conversion efficiency (PCE) and long-term stability. mdpi.comresearchgate.net Studies have found that an optimal concentration of CSA can lead to a significant increase in PCE compared to cells without the additive. mdpi.comresearchgate.net
Thermoelectric Materials: CSA is being used to enhance the thermoelectric properties of nanocomposites. Incorporating CSA into tin dioxide (SnO2)/polyaniline (PANI) nanocomposites has been shown to significantly increase the material's power factor, making it a promising candidate for thermoelectric generators operating at low-temperature differences. rsc.orgrsc.org This improvement is attributed to a highly ordered molecular arrangement and an increase in the effective number of charge carriers. rsc.orgrsc.org Another approach involves doping copper benzene-1,3,5-tricarboxylate (B1238097) (CuBTC) metal-organic frameworks coated with polyaniline with CSA, which dramatically increases electrical conductivity. acs.org
Fuel Cells: In high-temperature proton exchange membrane fuel cells (HT-PEMFCs), CSA has been investigated as an acidic dopant in polymer electrolyte membranes to improve durability and performance. mdpi.com Furthermore, CSA-doped polypyrrole composite coatings are being developed to protect stainless steel bipolar plates from corrosion while maintaining necessary conductivity. researchgate.net
Development of Multifunctional Materials Incorporating Camphorsulfonic Acid
The unique properties of camphorsulfonic acid are being harnessed to create multifunctional materials with a wide range of applications.
Conducting Polymers: CSA is widely used as a dopant for conducting polymers like polyaniline (PANI). leapchem.comchemicalbook.com This doping process not only imparts electrical conductivity but can also induce specific nanostructures. For instance, the enantiomeric form of CSA can direct the helical handedness of polyaniline nanofibers, a property that is being explored for applications in electronics and sensors.
Infrared Stealth Technology: CSA-doped polyaniline films are being developed for infrared stealth applications. These films can be coated onto flexible materials like fabrics to lower their infrared emissivity, allowing them to blend in with different backgrounds. researchgate.net These coated fabrics also exhibit other functionalities, such as fire resistance and water resistance. researchgate.net
Biomedical Applications: In the field of neuroscience, platforms made from PANI doped with CSA are being used for the electrical stimulation of neural cells. mdpi.com This interdisciplinary approach combines materials science with stem cell biology to develop potential therapies for neurological diseases. mdpi.com
The table below summarizes some of the research findings on multifunctional materials incorporating CSA.
| Application Area | Material System | Key Finding | Reference |
| Conducting Polymers | Polyaniline (PANI) doped with enantiomeric CSA | Directs the helical handedness of PANI nanofibers. | |
| Infrared Stealth | CSA-doped PANI films on flexible fabrics | Lowers infrared emissivity to ~0.35, providing stealth capabilities. | researchgate.net |
| Thermoelectrics | SnO2/PANI nanocomposite with CSA treatment | Power factor increased by ~589 times compared to pure PANI. | rsc.orgrsc.org |
| Neural Engineering | PANI:CSA based platforms | Used for electrical stimulation of neural cells for therapeutic development. | mdpi.com |
Interdisciplinary Research Integrating Camphorsulfonic Acid with Other Scientific Fields
The versatility of camphorsulfonic acid has led to its integration into various interdisciplinary research areas, bridging chemistry with materials science, nanotechnology, and biology.
Materials Science and Nanotechnology: The use of CSA in creating structured conducting polymers and nanocomposites is a prime example of its role in materials science. science.gov Research into CSA-doped PANI films for infrared stealth and PANI/ZnO nanocomposites for electronic devices demonstrates the synergy between organic chemistry and materials engineering. researchgate.netscirp.org
Green Chemistry and Sustainability: The push for environmentally friendly processes has highlighted CSA as a "green" catalyst due to its non-toxic and biodegradable nature. marketresearchintellect.comdatainsightsmarket.com Its use in developing deep eutectic solvents and its application in aqueous media for organic synthesis are active areas of research aimed at reducing the environmental impact of chemical processes. researchgate.netrsc.org
Biomedical and Pharmaceutical Sciences: The application of CSA extends beyond being a resolving agent in drug synthesis. dataintelo.com Its incorporation into electroconductive polymers for neural cell stimulation showcases a convergence of polymer chemistry, electrical engineering, and neuroscience. mdpi.com Furthermore, its role in synthesizing complex, biologically active heterocycles connects synthetic chemistry with medicinal chemistry. researchgate.netresearchgate.net
Global Research Landscape and Market Trends in Camphorsulfonic Acid Applications
The global market for camphorsulfonic acid is experiencing steady growth, driven by its increasing use in the pharmaceutical, chemical, and materials industries. marketresearchintellect.comdataintelo.com
Market Drivers: A primary driver for the market is the expanding pharmaceutical industry, particularly the demand for chiral drugs and optically pure compounds where CSA is an indispensable resolving agent. datainsightsmarket.comdataintelo.com The growing emphasis on sustainable and green chemistry also fuels demand for CSA as an environmentally friendly catalyst. marketresearchintellect.comdatainsightsmarket.com Furthermore, advancements in polymer chemistry and the increasing need for high-performance materials in electronics and automotive sectors contribute to market growth. marketresearchintellect.com
Regional Trends: The Asia-Pacific region, especially China and India, is expected to see the highest growth in the CSA market. dataintelo.com This is due to rapid industrialization, a growing pharmaceutical manufacturing base, and expanding chemical industries in the region. dataintelo.com North America also represents a significant market, driven by its well-established pharmaceutical and chemical sectors. dataintelo.com
Future Outlook: The market is projected to continue its growth trajectory, with forecasts predicting a significant increase in market value. dataintelo.commarketresearchintellect.com Key trends shaping the future include a shift towards higher purity grades of CSA, the development of novel applications in emerging fields, and strategic collaborations among key market players. datainsightsmarket.com
The table below provides an overview of the projected market growth for different forms of camphorsulfonic acid.
| Camphorsulfonic Acid Type | Estimated 2024/2025 Market Value | Projected CAGR | Key Growth Drivers |
| D-Camphorsulfonic Acid | ~$450 Million (2023) | 6.5% | Pharmaceuticals, Agrochemicals, Chemical Processing |
| L-Camphorsulfonic Acid | ~$150 Million (2025) | ~7.0% - 9.7% | Chiral Synthesis, Green Chemistry, Pharmaceuticals |
| DL-10-Camphorsulfonic Acid | $150 Million (2024) | 7.5% | Widespread Applicability, Innovation-led Growth |
Q & A
Q. What experimental parameters should be optimized when using CSA as a Brønsted acid catalyst in organic synthesis?
CSA is widely employed in acid-catalyzed reactions, such as benzimidazole synthesis. Key parameters include:
- Solvent selection : Aqueous media often yield higher efficiency due to enhanced proton transfer and stabilization of intermediates (e.g., 88% yield in water vs. 50% in ethanol for benzimidazole derivatives) .
- Catalyst loading : Optimal loading is typically 1–5 mol%; higher amounts may lead to side reactions (e.g., dimerization).
- Temperature : Reflux conditions are commonly used to accelerate reaction kinetics . Methodological tip: Use time-course monitoring (e.g., TLC or NMR) to identify reaction completion and avoid over-acidification.
Q. How should CSA be prepared for spectroscopic characterization (e.g., CD spectroscopy)?
For circular dichroism (CD) studies:
- Dissolve 0.06% (w/v) ammonium CSA (NH4-CSA) in water.
- Use a 0.2 mm quartz cell to minimize solvent interference.
- Calibrate the instrument using NH4-CSA as a standard for chiral verification . Note: CSA’s strong optical activity makes it a reliable reference for chiral analysis.
Q. What purification methods are effective for isolating CSA-derived intermediates?
- Recrystallization : Use ethanol/water mixtures for high-purity CSA salts.
- Column chromatography : Employ silica gel with a polar eluent (e.g., ethyl acetate/methanol) for CSA-functionalized products . Critical step: Neutralize residual CSA with triethylamine post-reaction to prevent column degradation .
Advanced Research Questions
Q. How do CSA enantiomers influence stereochemical outcomes in polymer synthesis?
CSA’s chirality (e.g., (1R)-(−)-CSA vs. (1S)-(+)-CSA) directs helical nanostructure formation in polymers like polyaniline:
- Enantioselectivity : (1R)-(−)-CSA produces left-handed helical fibers, while (1S)-(+)-CSA induces right-handed helicity.
- Mechanism : The sulfonic acid group interacts with monomeric units, while the camphor scaffold imposes steric and electronic effects . Methodological insight: Use CD spectroscopy and SEM to correlate enantiomer ratios with nanofiber handedness .
Q. How can solvent effects lead to contradictory data in CSA-catalyzed reactions?
Discrepancies in reaction yields or selectivity often arise from solvent polarity and proticity:
- Case study : In benzimidazole synthesis, aqueous solvents stabilize protonated intermediates, whereas aprotic solvents (e.g., THF) reduce reaction rates due to poor acid dissociation . Resolution: Conduct solvent screening with controlled water content (e.g., 0–20% v/v) and compare kinetic profiles.
Q. What strategies enhance CSA’s catalytic efficiency in asymmetric synthesis?
- Chiral amplification : Combine CSA with chiral co-catalysts (e.g., 1,3-oxathianes) to exploit synergistic stereoelectronic effects.
- Solvent engineering : Use low-polarity solvents (e.g., toluene) to amplify CSA’s chiral induction in epoxidations . Advanced tip: DFT calculations can model CSA’s interaction with transition states to predict enantioselectivity .
Q. How do steric and electronic effects of CSA derivatives impact reaction mechanisms?
Substituents on the camphor scaffold alter catalytic behavior:
- Steric effects : Bulky groups at C8/C9 positions hinder substrate access, reducing reaction rates.
- Electronic effects : Electron-withdrawing groups enhance acidity, accelerating proton transfer in Mannich reactions . Experimental validation: Synthesize CSA analogues (e.g., 10-nitro-CSA) and compare kinetics via Arrhenius plots.
Q. How can CSA-mediated reactions be scaled while maintaining reproducibility?
- Process control : Monitor pH (<2.5) and temperature (±1°C) rigorously to avoid side reactions.
- Catalyst recycling : Recover CSA via acid-base extraction (e.g., aqueous NaOH followed by HCl precipitation) . Data-driven approach: Use Design of Experiments (DoE) to optimize multi-variable interactions (e.g., catalyst loading, temperature, solvent ratio).
Key Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
